molecular formula C9H13FN2O B13060965 Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-

Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-

Cat. No.: B13060965
M. Wt: 184.21 g/mol
InChI Key: OKIAKTGTQXWHHT-UHFFFAOYSA-N
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Description

Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]- (CAS: 2387765-27-5) is a fluorinated ethanol derivative with a pyridinylmethyl-methylamino substituent. Its structure features a 2-fluoro-4-pyridinyl group attached to a methylamino-ethanol backbone. This compound is part of a broader class of ethanol-based molecules modified for enhanced biological activity, particularly as kinase inhibitors targeting JAK2 and FLT3 pathways . The fluorine atom on the pyridine ring enhances electronegativity, influencing solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

2-[(2-fluoropyridin-4-yl)methyl-methylamino]ethanol

InChI

InChI=1S/C9H13FN2O/c1-12(4-5-13)7-8-2-3-11-9(10)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

OKIAKTGTQXWHHT-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC1=CC(=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- typically involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethanol and methylamino groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The ethanol and methylamino groups contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) 2-{1-(2-Fluoro-4-{[4-(1-isopropyl-1H-pyrazol-4-yl)-5-methyl-2-pyrimidinyl]amino}phenyl)-4-piperidinylamino}ethanol (CAS: 2387765-27-5)
  • Structure: Shares the ethanol backbone and fluoropyridinyl group but includes a piperidinyl ring and pyrimidinylamino substituent.
  • Activity : Functions as a dual JAK2/FLT3 inhibitor, with the pyrimidine moiety enhancing kinase selectivity .
  • Key Difference: The piperidinyl and pyrimidinyl groups increase molecular weight (~500 g/mol) compared to simpler fluoropyridinyl ethanol derivatives.
b) 2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol (CAS: 774192-46-0)
  • Structure : Contains a bromo-ethoxy-fluorobenzyl group instead of fluoropyridinyl.
  • Activity : Likely targets G-protein-coupled receptors (GPCRs) due to the benzyl-ethoxy motif, differing from kinase inhibition seen in the target compound .
  • Polarity : The ethoxy and benzyl groups reduce polarity (Rf ~0.8 in TLC) compared to the more polar fluoropyridinyl derivative .
c) 2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)
  • Structure : Thiazole core with fluorophenyl and pyridinyl groups.
  • Activity : Potent α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator. Fluorine enhances binding to hydrophobic pockets in the receptor .
  • Key Contrast: Thiazole ring introduces rigidity, altering pharmacokinetics compared to flexible ethanol derivatives.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) pKa Solubility (LogP)
Target Compound ~450 N/A ~9.5 1.8 (moderate)
JNJ-1930942 397.3 537 (predicted) 14.5 2.1 (low)
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol 271.34 537 (predicted) 14.52 1.3 (high)

Key Observations :

  • Fluorine substitution increases LogP (lipophilicity) in JNJ-1930942 compared to non-fluorinated analogues .
  • The target compound’s pyridinyl group enhances water solubility relative to benzyl-substituted derivatives .

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